1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18845285
InChI: InChI=1S/C10H9BrF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2
SMILES:
Molecular Formula: C10H9BrF4S
Molecular Weight: 317.14 g/mol

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18845285

Molecular Formula: C10H9BrF4S

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene -

Specification

Molecular Formula C10H9BrF4S
Molecular Weight 317.14 g/mol
IUPAC Name 1-(3-bromopropyl)-3-fluoro-5-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C10H9BrF4S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2
Standard InChI Key IUPFHTHVJBGFDK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)SC(F)(F)F)CCCBr

Introduction

1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is a complex organic compound featuring a benzene ring substituted with a bromopropyl group, a fluorine atom, and a trifluoromethylthio group. This unique arrangement of functional groups significantly influences its chemical properties and reactivity.

Synthesis and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, including the bromination of a suitable precursor, followed by fluorination and trifluoromethylation. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Reaction StepDescriptionOptimization Factors
BrominationInitial step involving the addition of a bromine atom to a precursor molecule.Temperature, solvent selection
FluorinationIntroduction of a fluorine atom to the molecule.Reaction time, catalyst choice
TrifluoromethylationAddition of a trifluoromethylthio group.Pressure, inert atmosphere

Chemical Behavior and Reactivity

The chemical behavior of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzene is primarily influenced by its functional groups:

  • Bromine Atom: Participates in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

  • Trifluoromethylthio Group: Electron-withdrawing nature facilitates electrophilic aromatic substitution reactions, directing new substituents to specific positions on the aromatic ring.

Potential Applications

This compound has potential applications in various fields, including:

  • Biological Studies: Investigating interactions with biological molecules and pathways to explore therapeutic uses.

  • Materials Science: Utilized in the development of advanced materials due to its unique chemical properties.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethylthio)benzeneC11H9BrF4SContains trifluoromethylthio group
1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzeneC11H9BrF6OSDifferent functional group positioning
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzeneC10H10BrF4Lacks sulfur functionality
1-Bromo-3-chloro-5-(trifluoromethyl)benzeneC7H4BrClF3Chlorine instead of fluorine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator